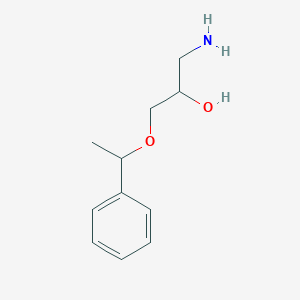

![molecular formula C22H20F3N3O4 B2769890 7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1358941-45-3](/img/structure/B2769890.png)

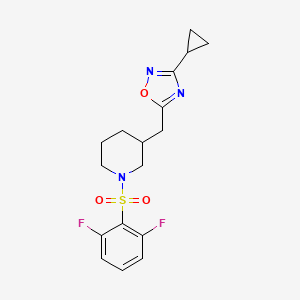

7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C22H20F3N3O4 and its molecular weight is 447.414. The purity is usually 95%.

BenchChem offers high-quality 7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Properties: The compound exhibits promising anticancer activity due to its unique structure. Researchers have investigated its potential as a targeted therapy for specific cancer types. Mechanistic studies suggest that it interferes with critical cellular pathways, leading to apoptosis (programmed cell death) in cancer cells. Further optimization and clinical trials are underway to harness its full potential in cancer treatment .

Neurodegenerative Diseases: Given its structural resemblance to certain neurotransmitters, this compound has attracted attention in neurodegenerative disease research. It shows neuroprotective effects and may mitigate oxidative stress, inflammation, and protein misfolding associated with conditions like Alzheimer’s and Parkinson’s disease. Researchers are exploring its use as a potential therapeutic agent .

Organic Synthesis

Asymmetric N-Heterocycle Synthesis: Enantiopure tert-butanesulfinamide, a derivative of our compound, plays a crucial role in the stereoselective synthesis of amines and their derivatives. It has emerged as a gold standard in asymmetric N-heterocycle synthesis via sulfinimines. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often serve as key building blocks in natural product synthesis and drug development .

Materials Science

Radical Formation and Magneto-Structural Correlations: The compound’s radical derivatives have been investigated for their unique properties. For instance, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl forms intriguing 1D column assemblies. Researchers have explored its magneto-structural correlations, shedding light on potential applications in materials science .

Green Chemistry

Nitroxide Radicals: Functionalized perfluorinated phenyl tert-butyl nitroxides, derived from this compound, have been synthesized. These nitroxides find applications in green chemistry, including catalysis and radical-mediated reactions. Their stability and reactivity make them valuable tools for organic synthesis .

Rose Mary Philip, Sankaran Radhika, P. V. Saranya, and Gopinathan Anilkumar. “Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.” RSC Advances, 2020. “Synthesis and properties of the 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl.” New Journal of Chemistry, 2015. “Molecular structure and bioactivities of 2,4-Ditert butyl phenol.” Chemistry of Natural Compounds, 2023. “Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides.” Molecules, 2019.

作用機序

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

Some related compounds have been found to undergo hydroxylation and amide hydrolysis . These metabolic reactions could potentially affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its targets and mode of action, it is challenging to predict its potential effects .

特性

IUPAC Name |

7-tert-butyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4/c1-21(2,3)14-6-9-16-17(10-14)30-12-19(29)28(16)11-18-26-20(27-32-18)13-4-7-15(8-5-13)31-22(23,24)25/h4-10H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDGYRMORXBKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2769818.png)

![2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2769821.png)

![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)

![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)

![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![5-methyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2769826.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2769829.png)